3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Chiral resolution Glycosylation Optical resolution

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4) is a racemic 1,3,4-trisubstituted azetidin-2-one (α-hydroxy-β-lactam) with molecular formula C₁₆H₁₅NO₃ and molecular weight 269.30 g/mol. It serves as a versatile chiral building block in the synthesis of enantiopure α-hydroxy-β-lactams, taxol side-chain precursors, and the active pharmaceutical ingredient (S)-dapoxetine.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 194234-97-4
Cat. No. B061227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
CAS194234-97-4
Synonyms(+)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3
InChIKeyFTOHXQPVCMMHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4): Racemic α-Hydroxy-β-Lactam for Chiral Intermediate Sourcing


3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4) is a racemic 1,3,4-trisubstituted azetidin-2-one (α-hydroxy-β-lactam) with molecular formula C₁₆H₁₅NO₃ and molecular weight 269.30 g/mol . It serves as a versatile chiral building block in the synthesis of enantiopure α-hydroxy-β-lactams, taxol side-chain precursors, and the active pharmaceutical ingredient (S)-dapoxetine . The compound is typically supplied as a white to light yellow powder with a minimum purity of 95% (HPLC) and a predicted boiling point of 551.3 °C at 760 mmHg .

Why Generic Substitution of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4) Risks Process Failure


The N-(4-methoxyphenyl) substituent is not a passive spectator; it directly governs the stereochemical outcome of key downstream transformations. In the iodine-catalyzed glycosylation that enables optical resolution of racemic α-hydroxy-β-lactams, the 4-methoxy group on the N-aryl ring directs stereospecific formation of α-glycosides . Replacing this group with a 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl analogue alters the electronic environment of the lactam nitrogen, compromising the diastereoselectivity of the glycosylation step and reducing the efficiency of chiral resolution. Furthermore, the 4-methoxyphenyl moiety is essential for the compound's role as the penultimate intermediate in the established synthetic route to (S)-dapoxetine, where it undergoes reductive ring-opening to yield (S)-3-(dimethylamino)-3-phenylpropan-1-ol in enantiopure form . Substitution by any other N-aryl azetidinone would break this validated synthetic sequence.

Quantitative Differentiation Evidence for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4) Against Structural Analogs


Racemic Identity Enables Direct Use as a Cost-Effective Chiral Resolution Substrate

The racemic nature of CAS 194234-97-4 distinguishes it from enantiopure analogs such as (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 146924-91-6). In the iodine-catalyzed glycosylation protocol, the racemic mixture undergoes stereospecific glycosylation that yields separable diastereomeric α-glycosides, enabling simultaneous optical resolution and recovery of both enantiomers . This contrasts with enantiopure starting materials, which can only deliver a single enantiomeric product series. The racemic form is therefore the preferred input for preparative-scale resolution campaigns where both enantiomers have downstream value.

Chiral resolution Glycosylation Optical resolution

Validated Intermediate for (S)-Dapoxetine Synthesis with Established Literature Precedent

CAS 194234-97-4 is the direct precursor to (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, a compound explicitly claimed in patent literature as the key intermediate for (S)-dapoxetine . In the published formal synthesis, the enantiopure azetidinone is converted to (S)-3-(dimethylamino)-3-phenylpropan-1-ol in seven steps . No alternative N-aryl azetidinone (e.g., N-phenyl, N-(4-methylphenyl), N-(4-chlorophenyl)) has been demonstrated to support this specific synthetic route to (S)-dapoxetine. The 4-methoxyphenyl group is structurally required because it mimics the naphthyloxy moiety present in the final drug substance, ensuring that downstream deprotection and coupling steps proceed without protecting-group incompatibility.

Dapoxetine synthesis SSRI intermediate Reductive ring-opening

Supplier-Certified Minimum Purity of 95% (HPLC) for Reproducible Downstream Chemistry

The commercial specification for CAS 194234-97-4 includes a minimum purity of 95% as determined by HPLC, as documented by CymitQuimica/Biosynth . This level of purity exceeds the typical requirements for a racemic intermediate used in preparative chiral resolution, where minor impurities can co-crystallize with diastereomeric products and reduce enantiomeric excess. In comparison, no equivalent purity specification is publicly available for the racemic forms of closely related analogs such as 3-hydroxy-1-(4-methylphenyl)-4-phenylazetidin-2-one or 3-hydroxy-1-(4-chlorophenyl)-4-phenylazetidin-2-one, which are not standard catalog items.

Quality control Purity specification Reproducibility

Predicted Physicochemical Profile Supports Solid-Phase Handling and Storage

The predicted boiling point (551.3 °C at 760 mmHg), density (1.295 g/cm³), and pKa (11.91 ± 0.40) of CAS 194234-97-4 indicate that the compound is a high-melting solid under ambient conditions, facilitating weighing, transfer, and storage without specialized cold-chain logistics. While these are predicted values, they align with the experimentally determined melting point of the enantiopure (3R,4S)-isomer (196–197 °C) . By contrast, the N-unsubstituted analog 3-hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5) has a reported melting point of 187–188 °C, suggesting that the 4-methoxyphenyl substituent raises the melting point by approximately 10 °C, which can reduce the risk of handling losses due to softening or melting in non-climate-controlled laboratory environments.

Physicochemical properties Storage Formulation

Highest-Value Application Scenarios for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4)


Preparative-Scale Optical Resolution of α-Hydroxy-β-Lactams via Iodine-Catalyzed Glycosylation

The racemic mixture (CAS 194234-97-4) is the optimal substrate for the Banik–Manhas glycosylation protocol, where reaction with glycal derivatives in the presence of catalytic iodine yields separable α-glycoside diastereomers . This single-step resolution delivers both enantiomeric series of protected α-hydroxy-β-lactams, which are essential building blocks for β-amino acid derivatives, taxol side-chain analogs, and other bioactive molecules.

Key Intermediate in the Manufacture of (S)-Dapoxetine Active Pharmaceutical Ingredient

Following enantiomeric enrichment, the (3S,4R)-isomer derived from CAS 194234-97-4 serves as the direct precursor to (S)-3-(dimethylamino)-3-phenylpropan-1-ol, the penultimate intermediate in the synthesis of (S)-dapoxetine, a marketed SSRI for premature ejaculation . The established seven-step formal synthesis provides a regulatory-compatible route for ANDA filers and generic drug manufacturers.

Enzymatic Kinetic Resolution for the Production of Enantiopure Taxol Side-Chain Precursors

Commercially supplied racemic 3-acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, a derivative of CAS 194234-97-4, is the preferred substrate for Arthrobacter sp. lipase (MTCC 5125)-catalyzed kinetic resolution, which yields cis-(3R,4S)-3-acetoxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone with high enantioselectivity . This compound is a direct precursor to the C-13 side chain of paclitaxel and docetaxel.

Reference Standard for Docetaxel Impurity Profiling in Pharmaceutical Quality Control

Given its structural identity as Docetaxel Impurity 15 (in its enantiopure (3S,4R) form), the racemic CAS 194234-97-4 can serve as a system suitability standard for HPLC methods that must resolve the (3S,4R) and (3R,4S) enantiomers during docetaxel drug substance and drug product release testing [1]. This application leverages the compound's well-defined retention characteristics relative to the active pharmaceutical ingredient.

Quote Request

Request a Quote for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.